REACTION_CXSMILES
|
[CH2:1]([CH:3]1[CH2:7][CH:6]([CH2:8][OH:9])[CH2:5][CH:4]1[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH3:2].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH2:1]([CH:3]1[CH2:7][CH:6]([CH:8]=[O:9])[CH2:5][CH:4]1[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
4.84 g
|
Type
|
reactant
|
Smiles
|
C(C)C1C(CC(C1)CO)C(=O)OCC
|
Name
|
|
Quantity
|
10.42 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at about 25° C. for about 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Silica gel (1 g) was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at about 25° C. for about 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solid was removed by vacuum filtration
|
Type
|
WASH
|
Details
|
while rinsing with DCM (100 mL)
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-40% EtOAc/Heptane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1C(CC(C1)C=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.03 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |